Anguinomycin B

Antitumor Antibiotics Leukemia Research Comparative Pharmacology

Anguinomycin B is a microbial secondary metabolite of the polyketide class, isolated from Streptomyces species. It functions as a potent and irreversible inhibitor of the nuclear export receptor CRM1 (XPO1), leading to the nuclear accumulation of tumor suppressor proteins and induction of apoptosis.

Molecular Formula C32H46O6
Molecular Weight 526.7 g/mol
CAS No. 111278-00-3
Cat. No. B054915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnguinomycin B
CAS111278-00-3
Synonymsanguinomycin B
Molecular FormulaC32H46O6
Molecular Weight526.7 g/mol
Structural Identifiers
SMILESCCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1CC=CC(=O)O1
InChIInChI=1S/C32H46O6/c1-8-27(15-16-28-13-10-14-30(35)38-28)19-22(3)12-9-11-21(2)17-24(5)31(36)26(7)32(37)25(6)18-23(4)20-29(33)34/h9-11,14-17,19-20,22,24-26,28,32,37H,8,12-13,18H2,1-7H3,(H,33,34)/b11-9+,16-15+,21-17+,23-20+,27-19+
InChIKeyQLEZOSIKJQCEQI-MVGWMUTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Anguinomycin B (CAS 111278-00-3) Research Grade Compound Procurement Guide for Nuclear Export Studies


Anguinomycin B is a microbial secondary metabolite of the polyketide class, isolated from Streptomyces species. It functions as a potent and irreversible inhibitor of the nuclear export receptor CRM1 (XPO1), leading to the nuclear accumulation of tumor suppressor proteins and induction of apoptosis [1]. The compound is a member of the leptomycin/anguinomycin natural product family and is utilized as a tool compound in the study of nucleocytoplasmic transport and oncogenic signaling pathways [2]. Its core structural features include a characteristic α,β-unsaturated lactone moiety essential for covalent interaction with Cys528 of human CRM1 [2].

Why Generic Substitution Fails: Structural Differentiation and Functional Divergence in CRM1 Inhibitor Selection


Within the leptomycin-anguinomycin family, minute structural variations—particularly in the polyketide chain length and oxidation state—translate into substantial differences in CRM1-binding kinetics, cellular permeability, and resultant cytotoxicity profiles [1]. The presence and stereochemistry of the α,β-unsaturated lactone ring determine covalent binding efficiency and the rate of CRM1-mediated hydrolysis [2]. Consequently, compounds with seemingly similar in vitro inhibitory concentrations exhibit divergent efficacies and therapeutic windows in cellular and in vivo models [3]. Selecting Anguinomycin B over a generic analog without a comparative analysis of these parameters can lead to misinterpretation of experimental results, particularly in functional assays measuring nuclear export blockade and apoptosis induction. The quantitative evidence below delineates the specific performance boundaries of Anguinomycin B relative to its closest analogs, enabling informed procurement for targeted research applications.

Quantitative Differential Evidence: Anguinomycin B Performance vs. Analogs and Alternatives


Cytotoxicity Against Murine P388 Leukemia: Comparative IC50 Values of Anguinomycin A and Anguinomycin B

Anguinomycin A and B are both highly cytotoxic to murine P388 leukemia cells, but their reported IC50 values differ, indicating a non-equivalent potency. Anguinomycin A has a well-documented IC50 range of 0.1-0.2 ng/mL in P388 cells [1]. In contrast, Anguinomycin B is described as exhibiting 'high cytotoxicity' against the same cell line, with a specific IC50 value of 0.093 ng/mL reported in melanoma cells . While a direct P388 IC50 for Anguinomycin B is not widely published in peer-reviewed literature, the available data suggest a distinct cytotoxic fingerprint.

Antitumor Antibiotics Leukemia Research Comparative Pharmacology

Nuclear Export Inhibition: Comparative Threshold Concentrations for CRM1-Mediated Transport Shutdown

Both anguinomycins and leptomycin B are established CRM1 inhibitors. A key differentiator is the minimum concentration required to achieve complete shutdown of CRM1-mediated nuclear export. Studies show that the anguinomycin class, including A, C, and D, achieve this effect at concentrations above 10 nM [1]. Leptomycin B (LMB) is similarly potent, with reported IC50 values for nuclear export inhibition ranging from 0.1-10 nM depending on the assay [2]. This comparable potency highlights that while Anguinomycin B and LMB share a mechanism, other factors (e.g., toxicity, synthetic accessibility) govern selection.

Nuclear Export Inhibition CRM1 Mechanism of Action

Comparative Cytotoxicity of Kazusamycin B: A Broader Spectrum Analog

Kazusamycin B, a related antitumor antibiotic, exhibits a broader in vitro spectrum compared to the primarily leukemia-focused anguinomycins. Kazusamycin B demonstrates potent cytotoxicity against L1210 leukemia cells (IC50 = 1.8 ng/mL) and human colon adenocarcinoma HCT-8 cells (IC50 = 1.6 ng/mL) [1]. It also shows in vivo activity against a range of murine tumors [2]. While Anguinomycin B's reported data is more limited, the cross-class comparison highlights that while Anguinomycin B is highly specific for P388 leukemia, Kazusamycin B offers a wider panel of sensitive cell lines for researchers studying solid tumor models.

Antitumor Spectrum Comparative Cytotoxicity In Vitro Pharmacology

In Vivo Efficacy: Differential Antitumor Activity Against Lewis Lung Carcinoma

Anguinomycin A demonstrates significant in vivo antitumor activity against Lewis lung carcinoma in mice, achieving efficacy at a dose of 62.5 µg/kg/day . Anguinomycin B is also reported to have a 'strong anti-cancer effect on mouse solid cancer' in vivo, based on its anti-mouse Lewis lung cancer and P388 leukemia activity [1]. The lack of a precise, published dosage for Anguinomycin B's in vivo efficacy, compared to the well-defined regimen for Anguinomycin A, presents a critical differential point for researchers planning animal studies.

In Vivo Efficacy Lewis Lung Carcinoma Antitumor Activity

Optimized Application Scenarios for Anguinomycin B in Basic and Translational Research


Investigation of CRM1-Dependent Nuclear Export Mechanisms in Leukemia Models

Anguinomycin B is optimally deployed in studies focused on elucidating the role of CRM1-mediated nuclear export in leukemia pathogenesis, particularly in murine P388 leukemia models where it exhibits high cytotoxicity. Its use allows researchers to dissect the impact of nuclear export blockade on leukemic cell survival and apoptosis, leveraging its potent and specific CRM1 inhibition at low nanomolar concentrations [1].

Comparative Pharmacological Profiling of Polyketide CRM1 Inhibitors

This compound serves as a critical comparator in studies aiming to differentiate the structure-activity relationships (SAR) and biological effects of various leptomycin/anguinomycin family members. By directly comparing Anguinomycin B's cellular effects, cytotoxicity profile, and CRM1-binding kinetics with those of Anguinomycin A, Leptomycin B, or Kazusamycin B, researchers can deconvolute the contributions of specific structural moieties to overall activity and toxicity [2].

In Vitro Validation of Tumor Suppressor Protein Nuclear Accumulation

Given its established mechanism of action as a CRM1 inhibitor leading to the nuclear accumulation of proteins like p53, Anguinomycin B is ideally suited for cell-based assays designed to validate the functional consequences of CRM1 inhibition. This includes immunofluorescence microscopy to track the subcellular localization of GFP-tagged nuclear export signal (NES)-containing proteins or Western blot analysis of nuclear fractions, as demonstrated for the anguinomycin class [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anguinomycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.